molecular formula C9H14O B1266257 2-Allylcyclohexanone CAS No. 94-66-6

2-Allylcyclohexanone

Cat. No. B1266257
CAS RN: 94-66-6
M. Wt: 138.21 g/mol
InChI Key: UPGHEUSRLZSXAE-UHFFFAOYSA-N
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Patent
US06552052B2

Procedure details

EX-6a) A suspension of potassium t-butoxide (200 g, 1.78 mol) in toluene which was cooled to 0° C. in an ice bath under N2 was treated with cyclohexanone (157 g, 1.60 mol). To the reaction mixture was slowly added allyl bromide (194 g, 1.60 mol) over a 2 hour period. The reaction was warmed to room temperature over 5 hours. The reaction was then poured into EtOAc (400 mL) and washed once with 10% potassium hydrogen sulfate (250 mL). The organic solution was then washed with brine (3×200 mL), dried over magnesium sulfate, and evaporated under reduced pressure. The resulting oil was then chromatographed to yield 158.4 g (71.6%) of 2-allyl cyclohexanone as an oil.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
Quantity
194 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
71.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(Br)C=C.CCOC(C)=O>C1(C)C=CC=CC=1>[CH2:3]([CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1=[O:13])[CH:2]=[CH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
194 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 2 hour
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature over 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed once with 10% potassium hydrogen sulfate (250 mL)
WASH
Type
WASH
Details
The organic solution was then washed with brine (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was then chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 158.4 g
YIELD: PERCENTYIELD 71.6%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.